molecular formula C11H15ClN2 B13603752 1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride

1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride

Cat. No.: B13603752
M. Wt: 210.70 g/mol
InChI Key: MVLGHSIZDGCNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride typically involves the reaction of 1,3-dimethylindole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include various indole derivatives, amine derivatives, and substituted indoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-3-yl)methanaminehydrochloride
  • 1-(1H-indol-2-yl)methanaminehydrochloride
  • 1-(1,2-dimethyl-1H-indol-3-yl)methanaminehydrochloride

Uniqueness

1-(1,3-dimethyl-1H-indol-2-yl)methanaminehydrochloride is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the 1,3-dimethyl groups can enhance its stability and modify its interaction with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

(1,3-dimethylindol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-8-9-5-3-4-6-10(9)13(2)11(8)7-12;/h3-6H,7,12H2,1-2H3;1H

InChI Key

MVLGHSIZDGCNFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.